Defined Physicochemical Profile: Quantified Structural Rigidity and Reduced Molecular Weight
3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is defined by a physicochemical signature that is quantifiably distinct from many complex pyrazolo[1,5-a]pyrimidine analogs. Its molecular weight is 177.20 g/mol, and it has zero rotatable bonds and zero hydrogen bond donors . This profile contrasts with lead-like analogs such as the DPP-4 inhibitor 'c24' (with a pyrazolo[1,5-a]pyrimidine core but significantly higher molecular weight due to elaborated substituents) [1]. The low molecular weight and zero rotatable bonds of the target compound are quantifiable measures of its potential for improved ligand efficiency and favorable pharmacokinetic properties as a starting fragment.
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | Molecular Weight = 177.20 g/mol; Rotatable Bonds = 0 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine analog 'c24': Molecular Weight > 177.20 g/mol (implied by complex structure) [1] |
| Quantified Difference | Target compound has a significantly lower molecular weight and zero rotatable bonds, representing a more minimal, fragment-like scaffold. |
| Conditions | Calculated physicochemical properties based on structure |
Why This Matters
For procurement in fragment-based drug discovery or lead optimization, a low molecular weight scaffold with zero rotatable bonds offers a favorable starting point for structure-activity relationship (SAR) exploration and property modulation.
- [1] Shen J, Deng X, Sun R, et al. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. Eur J Med Chem. 2020;208:112850. View Source
